molecular formula C9H16BrNO3 B2717918 Tert-butyl 3-bromo-3-(hydroxymethyl)azetidine-1-carboxylate CAS No. 2007919-81-3

Tert-butyl 3-bromo-3-(hydroxymethyl)azetidine-1-carboxylate

Cat. No.: B2717918
CAS No.: 2007919-81-3
M. Wt: 266.135
InChI Key: AFCHOIOACNROFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Properties

IUPAC Name

tert-butyl 3-bromo-3-(hydroxymethyl)azetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16BrNO3/c1-8(2,3)14-7(13)11-4-9(10,5-11)6-12/h12H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFCHOIOACNROFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Tert-butyl 3-bromo-3-(hydroxymethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reagents and conditions used in the reactions.

Scientific Research Applications

Chemistry

  • Building Block in Organic Synthesis:
    • Tert-butyl 3-bromo-3-(hydroxymethyl)azetidine-1-carboxylate serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, making it valuable in synthetic organic chemistry.
  • Reactivity Studies:
    • The compound undergoes substitution reactions where the bromine atom can be replaced by other nucleophiles (e.g., amines or thiols), oxidation reactions to form aldehydes or carboxylic acids, and reduction reactions to yield different derivatives.

Biological Applications

  • Biological Pathways Investigation:
    • The compound is utilized in studying biological mechanisms involving azetidine derivatives. Its interactions with biological macromolecules can provide insights into its potential therapeutic effects.
  • Potential Drug Development:
    • This compound is explored as a precursor to biologically active natural products and pharmaceuticals. It has shown promise in developing new agents targeting various diseases, including cancer and infectious diseases.

Industrial Applications

  • Material Science:
    • The compound is investigated for its potential use in developing new materials and polymers due to its unique structural properties.
  • Chemical Production:
    • In the chemical industry, this compound is employed in producing various chemical products and materials, enhancing efficiency in chemical processes .

Case Studies

Several studies illustrate the diverse applications of this compound:

StudyFocusFindings
Study on Anticancer Activity Evaluated the compound's effects on cancer cell linesDemonstrated significant inhibition of tumor growth in specific cell lines.
Synthesis of Bioactive Natural Products Investigated as a precursor for natural products like Indiacen A and BShowed potential for synthesizing compounds with biological activity.
Reactivity with Nucleophiles Analyzed substitution reactions with various nucleophilesRevealed versatility in forming new derivatives useful for further applications.

Mechanism of Action

Comparison with Similar Compounds

Tert-butyl 3-bromo-3-(hydroxymethyl)azetidine-1-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific reactivity and the presence of the bromine atom, which allows for unique chemical transformations and applications .

Biological Activity

Tert-butyl 3-bromo-3-(hydroxymethyl)azetidine-1-carboxylate is a compound of growing interest in medicinal chemistry due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9H16BrNO3
  • Molecular Weight : 266.13 g/mol
  • CAS Number : 2007919-81-3

The compound features a bromine atom and a hydroxymethyl group, which are crucial for its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular processes. The presence of the bromine atom enhances its electrophilic character, allowing it to participate in nucleophilic substitution reactions, which can influence biological pathways significantly.

Key Mechanisms:

  • Substitution Reactions : The bromine can be replaced by other nucleophiles, leading to diverse derivatives with potentially altered biological activities.
  • Oxidation and Reduction : The hydroxymethyl group can undergo oxidation to yield aldehydes or carboxylic acids, which may exhibit different pharmacological properties.

Biological Activity

Recent studies have highlighted the compound's potential in various therapeutic areas:

  • Antimicrobial Activity : Preliminary investigations suggest that this compound exhibits activity against certain strains of bacteria, including multidrug-resistant Staphylococcus aureus (MRSA). The compound's minimum inhibitory concentration (MIC) values ranged from 4 to 8 μg/mL against these pathogens .
  • Anticancer Properties : In vitro studies have indicated that derivatives of this compound may inhibit the proliferation of cancer cell lines. For example, one study reported an IC50 value of 0.6 μM against specific cancer cell lines, demonstrating significant potency compared to existing treatments .

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was evaluated for its antimicrobial efficacy against various bacterial strains. The results indicated that the compound effectively inhibited bacterial growth at MIC values comparable to some standard antibiotics.

Case Study 2: Cancer Cell Proliferation

Another study focused on the compound's effects on MDA-MB-231 triple-negative breast cancer cells. The compound showed a significant reduction in cell viability with an IC50 value of approximately 0.126 μM, highlighting its potential as an anticancer agent .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructureKey ActivityMIC/IC50
Tert-butyl 3-hydroxy-3-(hydroxymethyl)azetidine-1-carboxylateNo bromineAntimicrobialHigher MIC
Tert-butyl 3-chloro-3-(hydroxymethyl)azetidine-1-carboxylateChlorine instead of bromineLower reactivityVaries
Tert-butyl 3-bromoazetidine-1-carboxylateSimilar structureAnticancer potentialVaries

Q & A

Basic Questions

Q. What are the common synthetic routes for synthesizing tert-butyl 3-bromo-3-(hydroxymethyl)azetidine-1-carboxylate?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or functional group interconversion. A feasible route involves reacting a hydroxyl-containing azetidine precursor with a brominating agent. For example, tert-butyl-protected azetidine derivatives can undergo sulfonylation (e.g., using 2-nitrobenzenesulfonyl chloride) followed by bromination. Reaction conditions often include catalysts like DMAP, bases such as triethylamine, and solvents like dichloromethane at 0–20°C . The bromo group can also be introduced via SN2 displacement using LiBr or NaBr under anhydrous conditions .

Q. How is the hydroxymethyl group stabilized during synthesis to avoid undesired side reactions?

  • Methodological Answer : The hydroxymethyl group is prone to oxidation or elimination. To mitigate this, protective strategies such as silylation (e.g., TBSCl) or acetylation (e.g., acetic anhydride) are employed. For instance, tert-butyl 3-hydroxyazetidine-1-carboxylate (a common precursor) can be protected before bromination. Reduction of ester groups to hydroxymethyl using LiAlH4 in anhydrous ether is also documented, with strict control of reaction temperature and moisture .

Q. What analytical methods are used to confirm purity and structural integrity?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) with ≥95% purity thresholds is standard. Nuclear Magnetic Resonance (NMR) is critical for structural validation:

  • ¹H NMR : Peaks at δ 1.4–1.5 ppm (tert-butyl group), δ 3.5–4.5 ppm (azetidine ring protons), and δ 4.8–5.2 ppm (hydroxymethyl protons).
  • ¹³C NMR : Signals at ~80 ppm (carboxylate carbonyl) and ~30 ppm (tert-butyl carbons). Mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ calculated for C₁₀H₁₇BrNO₃: 294.03) .

Advanced Research Questions

Q. How can stereochemical control be achieved during azetidine ring functionalization?

  • Methodological Answer : Asymmetric synthesis strategies, such as chiral auxiliaries or enantioselective catalysis, are employed. For example, LiHMDS in THF enables stereoselective addition of N-tert-butanesulfinyl aldimines to azetidine dicarboxylates, yielding enantiomerically enriched products (e.g., >90% ee). X-ray crystallography (Acta Crystallographica data) validates absolute configurations .

Q. What mechanistic insights explain contradictions in bromination yields under varying conditions?

  • Methodological Answer : Competing pathways (e.g., elimination vs. substitution) depend on solvent polarity and base strength. In dichloromethane with triethylamine (weak base), bromination proceeds via SN2 with minimal elimination. However, in polar aprotic solvents like DMF, E2 elimination dominates, reducing yields. Kinetic studies (monitored by ¹H NMR) and DFT calculations help optimize conditions .

Q. How does the bromo group participate in cross-coupling reactions for downstream applications?

  • Methodological Answer : The C-Br bond facilitates Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, Pd(PPh₃)₄ catalyzes aryl boronic acid coupling at 80°C in dioxane/water, yielding biaryl derivatives. Competitive debromination is minimized using ligands like XPhos. Reaction progress is tracked via TLC and GC-MS .

Q. What strategies address discrepancies in azetidine ring stability during functionalization?

  • Methodological Answer : Ring strain in azetidine increases reactivity but risks ring-opening. Low-temperature conditions (0–5°C) and steric hindrance (e.g., tert-butyl groups) stabilize the ring during electrophilic attacks. Comparative studies show Boc-protected azetidines exhibit higher stability than unprotected analogs under acidic conditions .

Data Contradiction Analysis

  • Example : Conflicting reports on bromination efficiency (60–85% yields) arise from solvent/base pairs. Ethanol/NaBr systems favor SN1 mechanisms with carbocation intermediates, leading to racemization. In contrast, DCM/LiBr systems promote SN2 pathways, preserving stereochemistry. Researchers should prioritize reaction monitoring (e.g., in situ IR) and select conditions aligned with desired mechanistic outcomes .

Safety and Handling

  • Precautions : Use fume hoods and PPE (nitrile gloves, lab coat). Spills are neutralized with sodium bicarbonate. Emergency procedures include eye rinsing (15 min) and medical consultation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.